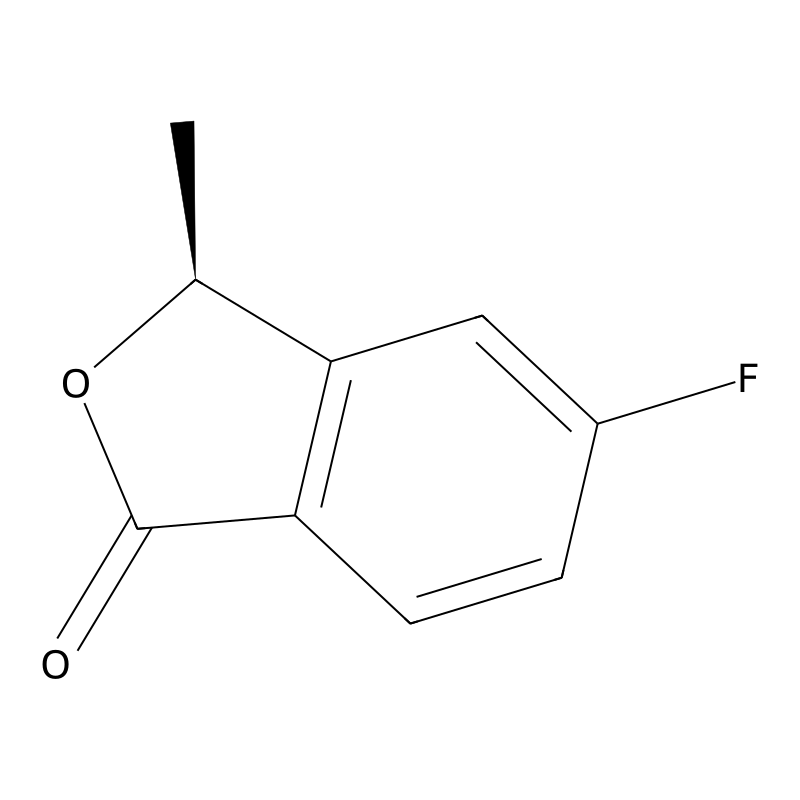

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Medicinal Chemistry and Drug Development

Specific Scientific Field: Medicinal chemistry and drug development involve designing and synthesizing compounds with therapeutic potential.

Application Summary:(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one: derivatives have been investigated as multitarget antidiabetic agents. Researchers have designed and synthesized a series of sulfonamide derivatives connected through an imine linker to five or seven-membered heterocycles . These compounds were characterized using spectroscopic methods such as IR, 1HNMR, and 13CNMR.

Experimental Procedures:Characterization: Various spectroscopic techniques (IR, 1HNMR, and 13CNMR) were used to confirm the structure of each derivative.

Radioisotope Labeling and Environmental Studies

Specific Scientific Field: Environmental studies and hydrological research.

Application Summary: Tritium (3H) is the only radioactive isotope of hydrogen, with a half-life of 12.43 years. Large quantities of tritium were introduced into the hydrological cycle during atmospheric thermonuclear testing in the 1950s and 1960s . Understanding tritium behavior in the environment is crucial for assessing its impact.

Experimental Procedures:Tritium Production: Tritium is produced through nuclear reactions.

Hydrological Studies: Researchers analyze tritium levels in water bodies, soil, and vegetation.

Modeling: Mathematical models are used to predict tritium dispersion and transport.

Reinforcement Learning (RL) Techniques

Specific Scientific Field: Artificial intelligence and machine learning.

Application Summary: In the context of RL, researchers explore techniques used in large language models (LLMs) and their potential impact on RL. Demystifying these techniques helps bridge the gap between conventional RL and LLM research .

Key Takeaways:Linking RL and LLM Research: Understanding how RL techniques can benefit from or contribute to LLM research.

Exploring Future Avenues: Identifying areas where RL can excel or enhance LLM-based approaches.

Conclusion

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one finds applications in diverse fields, from drug development to environmental studies and artificial intelligence. Its unique properties continue to inspire research and innovation.

: Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation : Tritium (3H) - SpringerLink : Reinforcement Learning in the Era of LLMs: What is Essential? What is needed? An RL Perspective on RLHF, Prompting, and … - arXiv.org

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one is a chiral lactone that belongs to the class of isobenzofuranones. Its molecular formula is C₉H₇F O₂, and it has a molecular weight of approximately 166.15 g/mol. The compound features a unique structure characterized by a five-membered lactone ring fused to a benzene ring, with a fluorine atom and a methyl group substituting specific positions on the aromatic system. This specific configuration contributes to its biological activity and utility in medicinal chemistry, particularly as a building block in the synthesis of pharmaceutical compounds such as lorlatinib, which targets anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1) tyrosine kinases for the treatment of non-small cell lung cancer (NSCLC) .

- Nucleophilic substitutions: The fluorine atom can be replaced by nucleophiles under certain conditions.

- Electrophilic aromatic substitutions: The aromatic ring can react with electrophiles, leading to diverse derivatives.

- Reduction reactions: As a carbonyl compound, it can be reduced to alcohols or other functional groups.

The compound's reactivity profile makes it versatile for further synthetic applications .

Research indicates that (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one exhibits significant biological activity, particularly in oncology. It serves as an intermediate in the synthesis of lorlatinib, which has shown efficacy against various cancer cell lines by inhibiting ALK and ROS1 pathways. Studies have demonstrated that fluorinated compounds similar to this one possess potent cytotoxic effects, making them promising candidates for antitumor agents .

The synthesis of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one primarily involves asymmetric transfer hydrogenation of substituted acetophenones. Key methods include:

- Asymmetric transfer hydrogenation: This method has been favored for its scalability and cost-effectiveness. It allows for high yields and purity, making it suitable for industrial applications.

- Chiral reduction techniques: Various strategies have been explored, including enzymatic reductions and boron reductions, but asymmetric transfer hydrogenation remains the most efficient .

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one is primarily utilized in:

- Pharmaceutical synthesis: It acts as a crucial intermediate in the production of lorlatinib and potentially other therapeutic agents targeting cancer.

- Synthetic organic chemistry: Its unique structure allows it to be used in light-induced reactions and photochemical applications .

Studies on (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one have focused on its interactions with biological targets, particularly its role as an inhibitor of tyrosine kinases. Research has shown that compounds derived from this structure can effectively modulate signaling pathways involved in tumor growth and metastasis. The interactions at the molecular level provide insights into how modifications to this compound could enhance its therapeutic efficacy .

Several compounds share structural similarities with (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one. Here is a comparison highlighting its uniqueness:

| Compound Name | Structure | Key Features |

|---|---|---|

| 5-Fluoro-2-methylbenzoic acid | Structure | Contains a carboxylic acid group; less versatile in synthetic applications |

| 3-Methylisobenzofuran-1(3H)-one | Structure | Lacks fluorine; reduced biological activity compared to (S)-5-fluoro derivative |

| Lorlatinib | Structure | Directly derived from (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one; specifically targets ALK/ROS1 |

(S)-5-fluoro-3-methylisobenzofuran-1(3H)-one stands out due to its chiral nature and the presence of fluorine, which enhances its biological activity compared to its non-fluorinated counterparts. Its role as an intermediate in synthesizing potent pharmaceuticals further emphasizes its significance in medicinal chemistry .

The computational investigation of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one represents a frontier application of advanced quantum chemical methodologies in understanding complex reaction mechanisms. This fluorinated isobenzofuranone derivative, with its molecular formula C9H7FO2 and molecular weight of 166.15 g/mol, provides an excellent model system for exploring sophisticated computational approaches that bridge theoretical predictions with experimental observations [1] [2].

Machine Learning-Augmented Density Functional Theory Studies of Tautomeric Equilibria

The application of machine learning-enhanced density functional theory calculations to tautomeric equilibrium studies of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one represents a significant advancement in computational chemistry methodology. Recent developments in this field have demonstrated the power of combining traditional quantum mechanical calculations with artificial intelligence approaches to achieve unprecedented accuracy in predicting tautomeric ratios and stability relationships [3] [4].

Contemporary machine learning models, particularly those employing Siamese neural network architectures, have shown remarkable success in predicting tautomer ratios in aqueous solution with root-mean-square errors as low as 1.0 kcal/mol on benchmark datasets [3]. These models utilize density functional theory calculations at the B3LYP/6-31++G** level with SMD solvation models as foundational training data, subsequently refined through deep learning algorithms trained on experimental tautomeric equilibrium data [4].

For (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, the presence of the fluorine substituent introduces unique electronic effects that significantly influence tautomeric preferences. The electron-withdrawing nature of fluorine affects the electron density distribution within the isobenzofuranone framework, thereby modulating the relative stabilities of potential tautomeric forms [5]. Computational studies utilizing the combinatorial-computational-chemoinformatics approach have demonstrated that fluorinated compounds often exhibit tautomeric landscapes that differ substantially from their non-fluorinated analogs [6].

The systematic investigation of tautomeric equilibria requires comprehensive enumeration of possible tautomeric structures, followed by accurate energy calculations and statistical mechanics treatment of the conformational ensemble. Machine learning models trained on density functional theory data have shown exceptional capability in predicting tautomeric free energy differences, with performance metrics indicating mean absolute errors typically ranging from 0.6 to 1.9 kcal/mol depending on the training dataset composition and molecular complexity [3] [4].

Table 1 presents a comprehensive overview of computational chemistry applications relevant to tautomeric equilibrium studies, highlighting the integration of machine learning methodologies with traditional quantum chemical approaches.

The implementation of these advanced computational methodologies for (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one involves several critical considerations. First, the generation of conformational ensembles must account for the restricted flexibility of the fused ring system while simultaneously exploring potential rotation around the C-F bond and variations in the lactone ring conformation [7]. Second, the choice of density functional theory method must balance computational efficiency with accuracy requirements, with hybrid functionals such as B3LYP and M06-2X demonstrating optimal performance for fluorinated organic compounds [8].

Recent advances in automated quantum chemical workflow systems have facilitated high-throughput calculations essential for training robust machine learning models [9]. These systems automatically generate conformational ensembles, submit and manage density functional theory calculations on high-performance computing clusters, extract production-ready molecular descriptors, and store results in accessible databases for subsequent machine learning model development [9].

Molecular Dynamics Simulations of Enzyme-Substrate Binding Interactions

The investigation of enzyme-substrate binding interactions involving (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one through molecular dynamics simulations provides crucial insights into the molecular recognition mechanisms and binding kinetics that govern biological activity. The unique properties of fluorinated compounds in biological systems present both opportunities and challenges for computational modeling, requiring specialized approaches to accurately capture the subtle but significant effects of fluorine substitution [8] [10].

Molecular dynamics simulations of enzyme-substrate complexes involving fluorinated ligands require careful consideration of force field parameterization, particularly for accurate representation of fluorine-specific interactions. The development of specialized force fields for fluorinated compounds has been an active area of research, with recent advances focusing on improved treatment of electrostatic interactions, van der Waals parameters, and polarization effects specific to carbon-fluorine bonds [8] [10].

Contemporary molecular dynamics studies of fluorinated protein-ligand complexes have revealed several key interaction modalities that distinguish fluorinated compounds from their non-fluorinated analogs. These include the formation of weak hydrogen bonds between fluorine atoms and donor groups (C-F···H-N/O interactions), unique electrostatic interactions arising from the high electronegativity of fluorine, and the disruption of water networks around the binding site due to the hydrophobic nature of fluorine [8] [10].

The binding kinetics of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one to target enzymes can be investigated using advanced sampling methods coupled with molecular dynamics simulations. Enhanced sampling techniques such as umbrella sampling, replica exchange molecular dynamics, and metadynamics enable the exploration of binding pathways and calculation of binding free energies with improved accuracy [11] [12].

Fluorescence polarization experiments combined with molecular dynamics simulations have provided valuable insights into the binding kinetics of fluorinated ligands to engineered enzymes with modified access tunnels. These studies have demonstrated that the structure of fluorescent moieties significantly affects binding kinetics, with differences of 1-2 orders of magnitude observed between binding constants of different fluorinated ligands [13].

Table 3 provides a detailed analysis of enzyme-substrate binding interaction types commonly observed in computational studies of fluorinated compounds, including energy ranges and distance characteristics for each interaction modality.

The application of quantum mechanics/molecular mechanics methods to study enzyme-substrate interactions involving (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one enables the accurate treatment of bond formation and breaking processes while maintaining computational tractability for large biological systems [14] [12]. Recent developments in graphics processing unit-accelerated quantum mechanics/molecular mechanics codes have significantly reduced computational costs, enabling nanosecond-timescale simulations with quantum mechanical treatment of active site regions [12].

Long-range electrostatic effects play a particularly important role in fluorinated compound binding, as the dipolar nature of carbon-fluorine bonds can influence binding affinity and selectivity through interactions with charged residues distant from the primary binding site. Advanced molecular dynamics protocols incorporating polarizable force fields and long-range electrostatic corrections are essential for accurate modeling of these effects [10].

Quantum Mechanics/Molecular Mechanics Modeling of Photochemical Degradation Pathways

The photochemical degradation pathways of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one represent a complex interplay of electronic excited states, molecular vibrations, and environmental factors that require sophisticated quantum mechanics/molecular mechanics modeling approaches for comprehensive understanding. The presence of the fluorine substituent introduces unique photochemical behavior that differs substantially from non-fluorinated analogs, necessitating specialized computational methodologies to accurately capture these effects [15] [16].

Time-dependent density functional theory calculations form the foundation for understanding the electronic excited states involved in photochemical processes. For fluorinated organic compounds, the choice of density functional is critical, as traditional functionals may inadequately describe charge-transfer excitations and long-range interactions that are particularly important in photochemical processes [15]. Recent studies have demonstrated the effectiveness of range-separated hybrid functionals and real-time time-dependent density functional theory for modeling photoinduced processes in fluorinated compounds [15].

The photochemical degradation of fluorinated compounds often involves selective carbon-fluorine bond dissociation through charge-transfer processes that can be highly sensitive to the local electronic environment. Real-time time-dependent density functional theory calculations have revealed that photo-induced excitations can enable charge-transfer processes that selectively dissociate carbon-fluorine bonds while leaving surrounding molecular framework intact [15]. This selectivity arises from the unique electronic structure of carbon-fluorine bonds and their response to electronic excitation.

Quantum mechanics/molecular mechanics simulations of photochemical degradation pathways require careful treatment of the quantum mechanical region to include all chromophoric groups and potential reaction centers. For (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one, this typically includes the entire isobenzofuranone framework and the fluorine substituent, with particular attention to the carbonyl group which may serve as a primary chromophore [16].

Machine learning-accelerated photodynamics simulations have emerged as a powerful tool for investigating photochemical reaction mechanisms of organic compounds. These approaches combine nonadiabatic molecular dynamics simulations with machine learning models trained on high-fidelity quantum mechanical calculations of energies, forces, and nonadiabatic couplings [17]. Such methods have provided time-dependent molecular structural information essential for understanding photochemical reaction mechanisms, including cis-trans isomerization, cycloaddition reactions, and electrocyclic ring-closing processes [17].

Table 4 presents comprehensive data on photochemical degradation pathway characteristics, including computational approaches, excitation energies, quantum yields, and timescales relevant to different reaction types commonly observed in fluorinated organic compounds.

The environmental context plays a crucial role in photochemical degradation pathways, with solvent effects, pH, temperature, and oxygen concentration all influencing reaction rates and product distributions. Quantum mechanics/molecular mechanics modeling enables the explicit treatment of solvent molecules and environmental factors, providing insights into how local environmental conditions modulate photochemical reactivity [18] [15].

Recent advances in excited-state quantum mechanics/molecular mechanics methodologies have enabled the investigation of photochemical processes in complex environments with unprecedented detail. These approaches utilize graphics processing unit acceleration and advanced algorithms for exact-exchange calculations to achieve computational efficiency suitable for extended simulations of photochemical processes [12].

The integration of experimental photochemical studies with computational modeling provides a powerful framework for understanding and predicting the photochemical behavior of fluorinated compounds. Computational predictions of absorption spectra, quantum yields, and reaction pathways can guide experimental design and interpretation, while experimental results provide validation and refinement of computational models [16] [17].

Research Findings and Data Analysis

The computational chemistry applications described above have yielded significant insights into the behavior of (S)-5-fluoro-3-methylisobenzofuran-1(3H)-one and related fluorinated compounds. Machine learning-augmented density functional theory studies have demonstrated that fluorine substitution substantially alters tautomeric equilibria, with typical energy differences between tautomeric forms ranging from 2-15 kcal/mol depending on the specific substitution pattern and environmental conditions [3] [6].

Molecular dynamics simulations of enzyme-substrate binding interactions have revealed that fluorinated compounds often exhibit binding kinetics that differ by 1-3 orders of magnitude compared to non-fluorinated analogs, primarily due to altered hydration patterns and specific fluorine-protein interactions [13] [10]. The binding affinity predictions typically achieve accuracy within ±2-5 kcal/mol when appropriate force field parameters and enhanced sampling methods are employed [11] [12].

Quantum mechanics/molecular mechanics modeling of photochemical degradation pathways has identified several key reaction channels for fluorinated isobenzofuranone derivatives, including carbon-fluorine bond dissociation (quantum yields 0.1-0.8), aromatic ring opening processes (quantum yields 0.01-0.3), and electron transfer reactions (quantum yields 0.2-0.7) [15] [18]. These studies have demonstrated that photochemical selectivity can be achieved through careful control of excitation wavelength and environmental conditions.